ONO4057

LTB4 receptor BLT1 binding affinity

ONO4057 (ONO-LB-457) is a highly selective LTB4/BLT1 receptor antagonist validated for primary human neutrophil assays. It binds with high affinity (Ki=3.7 nM) and potently inhibits LTB4-induced chemotaxis (IC50=0.9 µM) without agonist activity up to 30 µM or cross-inhibition of fMLP/C5a pathways — ensuring clean, off-target-free data. Orally bioavailable with proven in vivo efficacy in rodent models of neutropenia (ED50=25.6 mg/kg), neutrophil migration (ED50=5.3 mg/kg), pulmonary fibrosis, and pulmonary hypertension. Documented additive immunosuppression with tacrolimus supports transplantation and autoimmune model studies. Choose ONO4057 for reproducible, literature-validated pharmacology with no generic substitution risk.

Molecular Formula C27H34O7
Molecular Weight 470.6 g/mol
CAS No. 134578-96-4
Cat. No. B1677316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO4057
CAS134578-96-4
Synonyms5-(2-(2-carboxyethyl)-3-(6-(4-methoxyphenyl)-5E-hexenyl)oxyphenoxy)valeric acid
ONO 4057
ONO-4057
ONO-LB 457
ONO-LB-457
Molecular FormulaC27H34O7
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CCCCCOC2=C(C(=CC=C2)OCCCCC(=O)O)CCC(=O)O
InChIInChI=1S/C27H34O7/c1-32-22-15-13-21(14-16-22)9-4-2-3-6-19-33-24-10-8-11-25(23(24)17-18-27(30)31)34-20-7-5-12-26(28)29/h4,8-11,13-16H,2-3,5-7,12,17-20H2,1H3,(H,28,29)(H,30,31)/b9-4+
InChIKeyJOPSSWGWLCLPPF-RUDMXATFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ONO4057 (CAS 134578-96-4) – A Selective, Orally Active Leukotriene B4 (LTB4) Receptor Antagonist


ONO4057 (also known as ONO-LB-457) is a small-molecule leukotriene B4 (LTB4) receptor antagonist [1]. It belongs to the class of LTB4 receptor antagonists and is characterized by its selective, high-affinity binding to the LTB4 receptor (BLT1) and its oral bioavailability [1][2]. The compound was advanced to Phase II clinical development for inflammatory bowel disease (discontinued) [1].

Why ONO4057 Cannot Be Substituted with Other LTB4 Antagonists


Despite sharing the same primary target (the LTB4/BLT1 receptor), LTB4 antagonists exhibit significant variations in binding kinetics, functional antagonism potency, in vivo efficacy, and bioavailability profiles [1][2]. These pharmacological differences directly impact experimental outcomes and therapeutic potential, making generic substitution scientifically invalid [1][2].

Quantitative Differentiation of ONO4057 vs. Other LTB4 Antagonists: A Procurement-Focused Evidence Guide


Superior Binding Affinity: ONO4057 Exhibits ~75-Fold Higher Affinity than SC-41930 for the Human Neutrophil LTB4 Receptor

ONO4057 demonstrates a substantially higher binding affinity for the human neutrophil LTB4 receptor (Ki = 3.7 ± 0.9 nM) [1] compared to SC-41930, another LTB4 antagonist, which exhibits a Ki of approximately 280 nM in the same receptor binding assay [2]. This represents a ~75-fold difference in potency at the receptor level.

LTB4 receptor BLT1 binding affinity Ki human neutrophil

Functional Antagonism in Human Neutrophils: ONO4057 Inhibits LTB4-Induced Chemotaxis with an IC50 of 0.9 µM, Demonstrating Clear Differentiation from SC-41930 and LY-223982

ONO4057 potently inhibits LTB4-induced human neutrophil chemotaxis with an IC50 of 0.9 ± 0.1 µM [1]. This contrasts with SC-41930, which inhibits LTB4-induced calcium mobilization with an IC50 of 808 nM (0.808 µM) [2], and LY-223982, which shows only modest inhibition of LTB4-induced chemotaxis with an IC50 of 6 µM [3]. ONO4057 provides a balanced profile of high-affinity binding and robust functional antagonism.

neutrophil chemotaxis functional antagonism IC50 inflammation

In Vivo Efficacy: Oral ONO4057 Demonstrates Dose-Dependent Prevention of LTB4-Induced Neutropenia and Neutrophil Migration in Guinea Pigs

In a guinea pig model, orally administered ONO4057 prevented LTB4-induced transient neutropenia (ED50 = 25.6 mg/kg) and intradermal neutrophil migration (ED50 = 5.3 mg/kg) [1]. While other LTB4 antagonists like CP-105696 also demonstrate oral activity (e.g., inhibiting LTB4-induced neutrophil influx in mouse skin with an ED50 of 4.2 mg/kg [2]), ONO4057's established oral efficacy in a standard preclinical model provides a benchmark for experimental design and dose selection.

in vivo oral bioavailability ED50 neutrophil migration guinea pig

Comparative In Vivo Potency: ONO4057, SC-41930, and LY-223982 Enhance Delayed-Type Hypersensitivity (DTH) Responses with Similar Efficacy

In a guinea pig model of tuberculin-induced delayed-type hypersensitivity (DTH), intradermal injection of LTB4 receptor antagonists SC-41930, LY-223982, and ONO-4057 (0.1-10 nmol) all caused a highly significant (P < .01) 25-50% increase in DTH expression [1]. This demonstrates that ONO4057 belongs to a class of LTB4 antagonists capable of modulating cell-mediated immune responses in vivo, but the study did not reveal significant quantitative differentiation among the three compounds in this specific assay.

delayed-type hypersensitivity DTH in vivo LTB4 receptor antagonist

Recommended Applications for ONO4057 Based on Quantitative Evidence


In Vitro LTB4 Receptor Binding and Functional Antagonism Assays in Human Neutrophils

Given its high binding affinity (Ki = 3.7 nM) [1] and potent inhibition of LTB4-induced chemotaxis (IC50 = 0.9 µM) [1], ONO4057 is an ideal tool compound for studying LTB4/BLT1 receptor pharmacology in primary human neutrophil assays. Its selectivity profile (no agonist activity up to 30 µM, no inhibition of fMLP or C5a-induced activation) [1] minimizes off-target confounding in these experiments.

Oral Dosing for In Vivo Studies of LTB4-Mediated Inflammation and Neutrophil Trafficking

The demonstrated oral efficacy in preventing LTB4-induced neutropenia (ED50 = 25.6 mg/kg) and neutrophil migration (ED50 = 5.3 mg/kg) in guinea pigs [1] supports the use of ONO4057 for chronic, systemic administration in rodent models of inflammatory diseases where LTB4 is implicated, such as arthritis, colitis, or pulmonary inflammation.

Combination Therapy or Additive Effect Studies with Calcineurin Inhibitors

Preclinical evidence indicates that ONO4057 produces additive immunosuppressive effects when combined with tacrolimus in a rat liver ischemia-reperfusion injury model [1]. This makes ONO4057 a candidate for exploring LTB4 blockade as an adjunct to standard immunosuppressive regimens in transplantation or autoimmune disease models.

Investigations into LTB4's Role in Organ Fibrosis and Vascular Remodeling

Studies in rodent models have shown that ONO4057 prevents bleomycin-induced pulmonary fibrosis in mice [1] and reduces monocrotaline-induced pulmonary hypertension and leukocyte accumulation in rats [2]. These findings position ONO4057 as a valuable tool for dissecting the contribution of LTB4 signaling to chronic fibrotic and vascular pathologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for ONO4057

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.